

Chirality and Enantiomeric Properties of 2-Methylbutyl Butyrate: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Methylbutyl butyrate

Cat. No.: B1580447

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Introduction: The Significance of Chirality

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology, toxicology, and sensory science. The two mirror-image forms of a chiral molecule are known as enantiomers. While sharing identical physical properties in an achiral environment, enantiomers can exhibit markedly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. In the pharmaceutical industry, the differential activity of enantiomers can mean the difference between a therapeutic effect and a toxic side effect. Similarly, in the flavor and fragrance industry, the two enantiomers of a chiral odorant can possess distinct smells. This guide provides a comprehensive technical overview of the chirality and enantiomeric properties of **2-methylbutyl butyrate**, a flavor and fragrance ingredient.

2-Methylbutyl butyrate is a chiral ester with a fruity aroma. It is commonly used as a racemic mixture, meaning it contains equal amounts of both its (R)- and (S)-enantiomers.^{[1][2][3]} However, understanding the properties of the individual enantiomers is crucial for optimizing its use and for any potential applications in drug development where specific molecular interactions are key.

Physicochemical Properties

The physical properties of the racemic mixture of **2-methylbutyl butyrate** are well-documented. However, specific data for the individual (R)- and (S)-enantiomers are not readily available in the public domain. The table below summarizes the known properties of the racemate. It is expected that the individual enantiomers would have identical boiling points, densities, and refractive indices, but would differ in their optical rotation, with the (R)- and (S)-enantiomers rotating plane-polarized light in equal but opposite directions.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₈ O ₂	[4]
Molecular Weight	158.24 g/mol	[4]
Appearance	Colorless clear liquid	[2]
Boiling Point	176.00 to 177.00 °C @ 760.00 mm Hg	[2]
Specific Gravity	0.862 to 0.868 @ 25.00 °C	[2]
Refractive Index	1.408 to 1.414 @ 20.00 °C	[2]
Flash Point	138.00 °F (58.89 °C)	[2]
Solubility	Insoluble in water; soluble in alcohol	[2]
Odor Description	Fruity, pear, apricot, apple, tropical, gooseberry, spicy, rummy	[2]

Enantiomeric Properties and Sensory Perception

While quantitative data on the odor profiles of the individual enantiomers of **2-methylbutyl butyrate** are scarce, it is well-established in the field of flavor chemistry that enantiomers of chiral esters can have distinct aromas. For instance, the enantiomers of the structurally similar ethyl 2-methylbutanoate exhibit different odor characteristics. This strongly suggests that (R)- and (S)-**2-methylbutyl butyrate** would also possess unique sensory profiles. The

characterization of these individual odor profiles is a critical area for future research to enable more precise applications in the flavor and fragrance industry.

Synthesis and Enantiomeric Separation

The preparation of enantiomerically pure **2-methylbutyl butyrate** typically involves two key stages: the resolution of the chiral precursor, 2-methylbutanol, followed by its esterification with butyric acid. Lipase-catalyzed kinetic resolution is a widely used and efficient method for separating the enantiomers of chiral alcohols.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-Methylbutanol and Synthesis of Enantiopure 2-Methylbutyl Butyrate

This protocol describes a representative method for the preparation of (R)- and (S)-**2-methylbutyl butyrate**.

Materials:

- (±)-2-Methylbutanol
- Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B)[5]
- Vinyl acetate[5]
- n-Hexane (anhydrous)
- Butyric acid
- Dicyclohexylcarbodiimide (DCC)
- 4-(Dimethylamino)pyridine (DMAP)
- Dichloromethane (anhydrous)
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate
- Chiral Gas Chromatography (GC) column (e.g., Astec® CHIRALDEX™)[6]

Procedure:

Part 1: Kinetic Resolution of (±)-2-Methylbutanol[5]

- To a solution of (±)-2-methylbutanol (1.0 equiv.) in anhydrous n-hexane, add vinyl acetate (1.5 equiv.).
- Add immobilized lipase (e.g., 10-20% by weight of the alcohol).
- Stir the mixture at a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress by chiral GC. The reaction should be stopped at approximately 50% conversion to obtain both the unreacted alcohol and the acetylated product in high enantiomeric excess.
- Once the desired conversion is reached, filter off the immobilized lipase. The lipase can often be washed and reused.
- Concentrate the filtrate under reduced pressure. The resulting mixture contains one enantiomer of 2-methylbutanol and the acetate of the other enantiomer.
- Separate the unreacted 2-methylbutanol from the 2-methylbutyl acetate by column chromatography.
- Hydrolyze the separated 2-methylbutyl acetate (e.g., using a base like sodium hydroxide in methanol) to obtain the other enantiomer of 2-methylbutanol. Purify the resulting alcohol.

Part 2: Esterification to (R)- and (S)-2-Methylbutyl Butyrate

- To a solution of the enantiomerically pure 2-methylbutanol (either R or S, 1.0 equiv.) and butyric acid (1.2 equiv.) in anhydrous dichloromethane, add DCC (1.2 equiv.) and a catalytic amount of DMAP.
- Stir the reaction mixture at room temperature overnight.
- Filter the reaction mixture to remove the dicyclohexylurea byproduct.

- Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the enantiomerically pure **2-methylbutyl butyrate**.

Experimental Protocol: Chiral Gas Chromatography (GC) Analysis

Instrumentation:

- Gas chromatograph equipped with a flame ionization detector (FID).
- Chiral capillary column (e.g., Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm, 0.12 µm film thickness).

GC Conditions (representative):

- Carrier Gas: Helium
- Inlet Temperature: 250 °C
- Detector Temperature: 250 °C
- Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 150 °C at 2 °C/min, hold for 5 minutes.
- Injection Mode: Split (e.g., 50:1)

Sample Preparation:

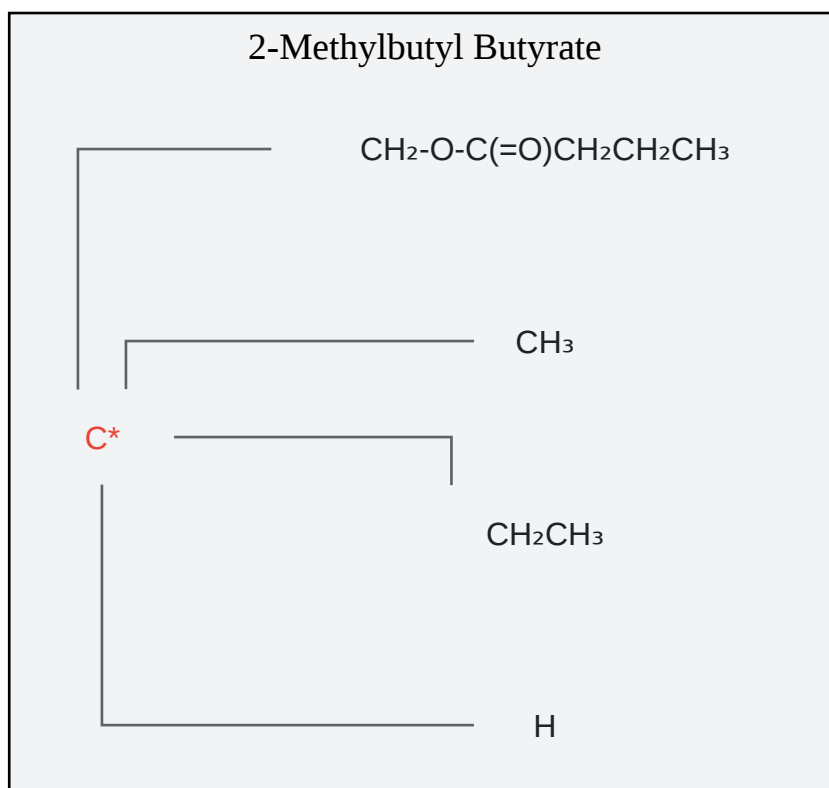
- Dilute the sample of **2-methylbutyl butyrate** (racemic or enantiomerically enriched) in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

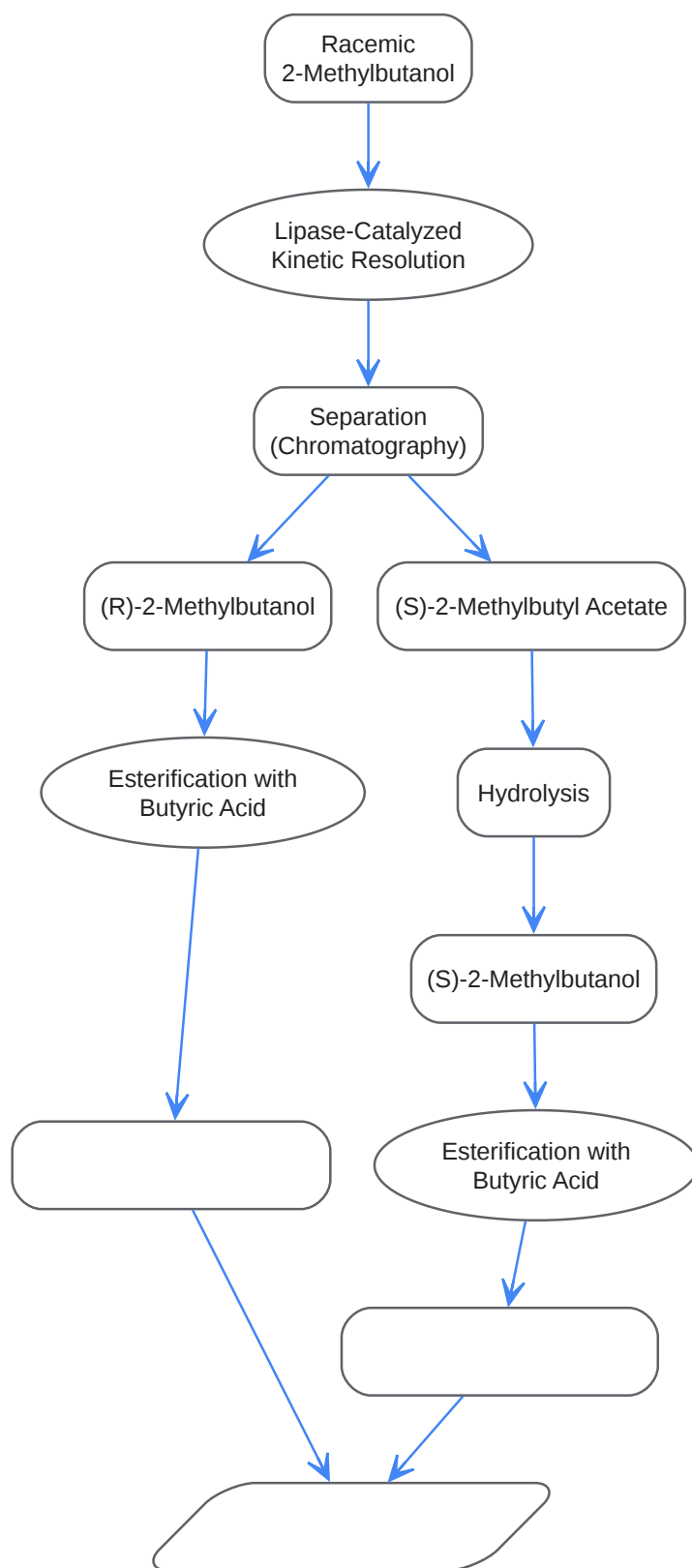
Analysis:

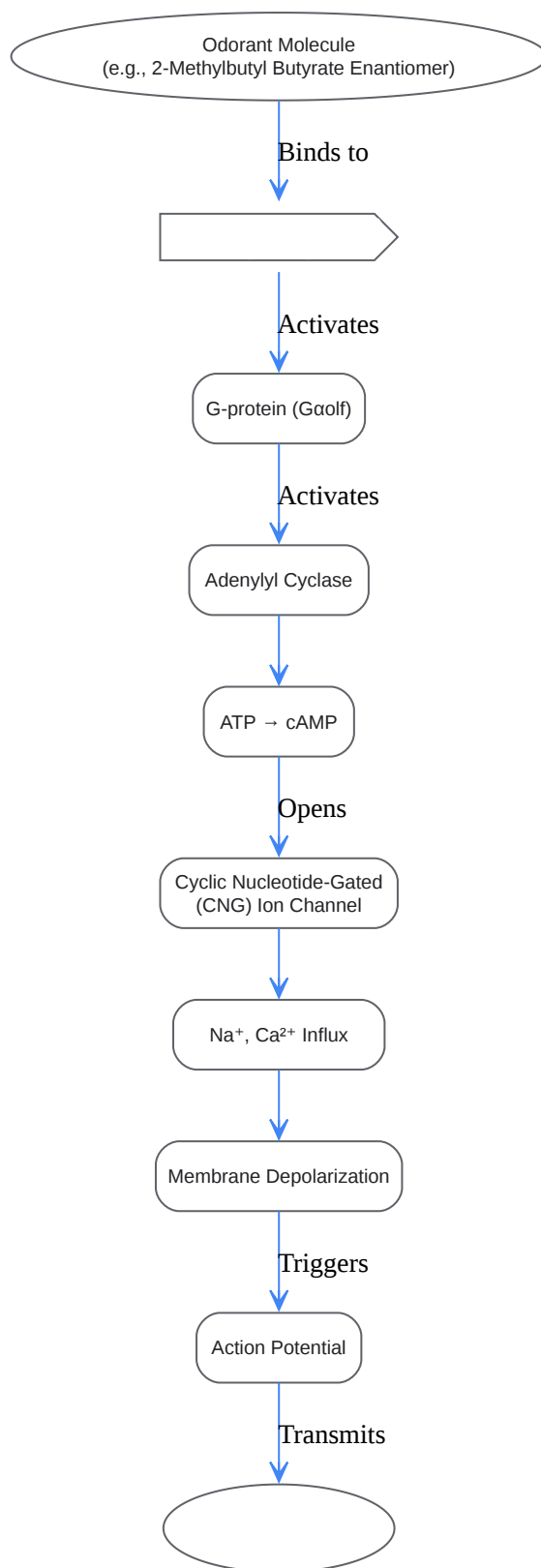
- Inject the prepared sample into the GC. The two enantiomers should be resolved into two separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Visualizations

Chirality of 2-Methylbutyl Butyrate







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